
N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine, also known as BBCA, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. BBCA belongs to the class of organic compounds known as aminobenzylamines and is a derivative of benzylamine. In
作用机制
The exact mechanism of action of N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine is not fully understood. However, studies have shown that it can interact with certain enzymes and receptors in the body, leading to its various biological effects. For example, N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine can increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial, antifungal, and anticancer properties, N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been found to have antioxidant activity, which may help protect against oxidative stress. N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has also been shown to have anti-inflammatory effects, which may make it a useful treatment for inflammatory conditions such as arthritis.
实验室实验的优点和局限性
One advantage of using N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine in lab experiments is its relatively simple synthesis method. Additionally, N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been found to have a range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine. One area of interest is its potential use in the development of new antimicrobial and antifungal agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine and its potential applications in the treatment of neurological disorders. Another potential area of research is the development of new synthetic methods for N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine that may improve its purity and solubility.
合成方法
N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine can be synthesized using a multi-step process involving the reaction of 2-chlorobenzylamine with 4-bromobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine in its free base form. The purity of the compound can be improved by recrystallization.
科学研究应用
N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been studied for its potential applications in the development of new drugs. It has been shown to have antimicrobial and antifungal properties, making it a promising candidate for the treatment of infectious diseases. N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has also been found to have anticancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase.
属性
分子式 |
C14H13BrClN |
|---|---|
分子量 |
310.61 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]methanamine |
InChI |
InChI=1S/C14H13BrClN/c15-13-7-5-11(6-8-13)9-17-10-12-3-1-2-4-14(12)16/h1-8,17H,9-10H2 |
InChI 键 |
BREAXGATSBXUHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Br)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[2-(Allyloxy)benzyl]amino}benzoic acid](/img/structure/B283497.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-butylamine](/img/structure/B283498.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283500.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283501.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine](/img/structure/B283502.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(2-chlorobenzyl)amine](/img/structure/B283503.png)
![N-[2-(allyloxy)-5-bromobenzyl]-N-(tert-butyl)amine](/img/structure/B283505.png)
![N-[2-(allyloxy)-5-chlorobenzyl]-N-benzylamine](/img/structure/B283507.png)
![2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol](/img/structure/B283515.png)
![2-chloro-5-[(2Z)-2-[5-cyano-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzoic acid](/img/structure/B283516.png)
![6-Methyl-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283517.png)
![N-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B283518.png)
![6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283519.png)
![6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283520.png)